

An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl(trimethylsilyl)phosphine*

Cat. No.: *B101189*

[Get Quote](#)

This guide provides a comprehensive technical overview of **Diphenyl(trimethylsilyl)phosphine** (DPTSP), a versatile organophosphorus reagent. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanistic behavior, and practical applications, with a focus on providing field-proven insights and robust, validated protocols.

Core Compound Profile and Physicochemical Properties

Diphenyl(trimethylsilyl)phosphine, systematically named diphenyl(trimethylsilyl)phosphane, is a valuable synthetic intermediate widely used in organic and organometallic chemistry.^{[1][2]} Its utility stems from the polarized and labile Phosphorus-Silicon (P-Si) bond, which allows it to serve as a stable, manageable precursor to the highly reactive diphenylphosphide anion.^[3] This characteristic makes it a superior alternative to alkali metal phosphides (e.g., LiPPh₂) in many applications, offering improved solubility in organic solvents and enhanced safety and handling.

The key physicochemical properties of **Diphenyl(trimethylsilyl)phosphine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	258.37 g/mol	[1] [2]
Molecular Formula	C ₁₅ H ₁₉ PSi	[1] [2]
CAS Number	17154-34-6	[1] [2]
Appearance	Liquid	[2]
Density	1.009 g/mL at 25 °C	[2]
Boiling Point	119-120 °C at 0.2 mmHg	[2]
Refractive Index	n _{20/D} 1.603	
Flash Point	10 °C (50 °F) - closed cup	[2]

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of DPTSP.

- ³¹P NMR: The phosphorus nucleus exhibits a characteristic chemical shift. While specific values can vary with solvent, they are typically found in the region expected for tertiary phosphines.
- ¹H NMR: The proton NMR spectrum will show a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group and multiplets in the aromatic region for the ten protons of the two phenyl groups.[\[1\]](#)[\[4\]](#)

Synthesis of Diphenyl(trimethylsilyl)phosphine

The most common and reliable laboratory synthesis involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride (TMSCl). This procedure requires stringent anhydrous and anaerobic conditions due to the high reactivity and air-sensitivity of the phosphide intermediate.

Workflow for Laboratory Synthesis of DPTSP

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of DPTSP.

Detailed Experimental Protocol: Synthesis from Diphenylphosphine

This protocol describes a self-validating system for producing high-purity DPTSP. The causality for each step is explained to ensure both success and safety.

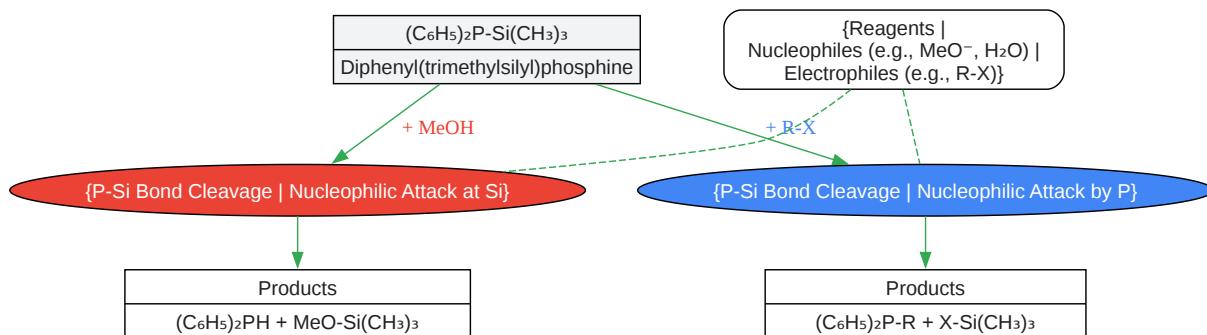
Materials:

- Diphenylphosphine (Ph₂PH)
- n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
- Trimethylsilyl chloride (TMSCl), freshly distilled
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexanes
- Standard Schlenk line and glassware

Procedure:

- System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
 - Causality: Diphenylphosphine and its lithium salt are highly susceptible to oxidation. An inert atmosphere is critical to prevent the formation of diphenylphosphine oxide and other

byproducts.^[3]


- Reagent Addition: Charge the flask with diphenylphosphine followed by anhydrous THF. Cool the solution to 0 °C using an ice bath.
- Deprotonation: Add n-butyllithium solution dropwise via the dropping funnel to the stirred solution. A color change (typically to orange or red) should be observed, indicating the formation of the lithium diphenylphosphide (LiPPH_2) anion. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
 - Causality: n-BuLi is a strong base that quantitatively deprotonates diphenylphosphine to form the nucleophilic phosphide.^[3] The low temperature controls the exothermic reaction.
- Silylation: Cool the solution back to 0 °C and add trimethylsilyl chloride dropwise. The characteristic color of the phosphide anion should fade as it is consumed. Upon completion, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
 - Causality: The LiPPH_2 anion acts as a potent nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion to form the P-Si bond.
- Workup and Isolation: Remove the solvent (THF and hexanes) under reduced pressure. Add anhydrous hexanes to the residue to precipitate the lithium chloride (LiCl) byproduct. Filter the mixture under an inert atmosphere using a cannula or a filter frit.
 - Causality: DPTSP is soluble in hexanes, while the inorganic salt LiCl is not. This allows for a straightforward separation.
- Purification: The filtrate contains the crude product. For high-purity DPTSP, the hexanes are removed in *vacuo*, and the resulting oil is purified by vacuum distillation.
 - Causality: Distillation separates the desired product from non-volatile impurities and any remaining starting materials.

Core Reactivity and Mechanistic Insights

The synthetic utility of DPTSP is dominated by the reactivity of its P-Si bond. This bond can be cleaved by various reagents, effectively releasing a "Ph₂P⁻" synthon.

Nucleophilic Cleavage of the P-Si Bond

The P-Si bond is readily cleaved by nucleophiles, most notably alkoxides and water/alcohols. For example, treatment with methanol (MeOH) quantitatively yields diphenylphosphine and methoxytrimethylsilane. This reaction is often used to indirectly generate diphenylphosphine *in situ*.

[Click to download full resolution via product page](#)

Caption: Core reactivity pathways of **Diphenyl(trimethylsilyl)phosphine**.

Use as a Diphenylphosphide Equivalent

DPTSP reacts with alkyl halides to form tertiary phosphines. This reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. The trimethylsilyl group is transferred to the leaving halide, forming a volatile silyl halide byproduct, which drives the reaction forward. This method avoids the use of highly basic and pyrophoric reagents like LiPPh_2 .^[5]

This reactivity is central to its application in synthesizing custom phosphine ligands, which are crucial components of catalysts used in drug synthesis and fine chemical production.^[6]

Applications in Drug Development and Organic Synthesis

The unique reactivity of DPTSP makes it an indispensable tool for constructing complex molecules.

- **Synthesis of Phosphine Ligands:** As detailed above, DPTSP is a key reagent for synthesizing chiral and achiral phosphine ligands for transition-metal catalysis. These catalysts are used in asymmetric hydrogenation, cross-coupling reactions (e.g., Suzuki, Heck), and hydroformylation, all of which are cornerstone reactions in modern pharmaceutical manufacturing.[5][6]
- **Phosphorus Ylide Generation:** In some contexts, DPTSP can be used in Wittig-type reactions. Cleavage of the P-Si bond followed by quaternization and deprotonation can lead to the formation of phosphorus ylides for olefination reactions.[7]
- **Nucleophilic Phosphination:** DPTSP serves as an excellent reagent for introducing a diphenylphosphino group onto a molecule. For example, it can react with epoxides or α,β -unsaturated carbonyl compounds (Michael addition) to create functionalized phosphines, which are versatile intermediates for further elaboration into drug scaffolds.

Safety, Handling, and Storage

As a senior scientist, it is imperative to stress the stringent safety protocols required when handling this reagent.

Primary Hazards:

- **Flammability:** DPTSP is a highly flammable liquid with a low flash point.[1] It must be kept away from all ignition sources.
- **Air and Moisture Sensitivity:** The P-Si bond is sensitive to moisture, and the phosphine moiety is susceptible to air oxidation.[8]
- **Toxicity:** While specific toxicity data for DPTSP is limited, organophosphorus compounds should generally be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact. [8][9]

Handling Protocol:

- Always handle **Diphenyl(trimethylsilyl)phosphine** in a well-ventilated fume hood.
- Use standard inert atmosphere techniques (Schlenk line or glovebox) for all transfers and reactions.
- Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.

Storage:

- Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8]
- Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and sources of ignition.[8]

Conclusion

Diphenyl(trimethylsilyl)phosphine is a powerful and versatile reagent whose value lies in its ability to act as a stable and convenient source of the diphenylphosphide nucleophile. Its applications in the synthesis of specialized phosphine ligands and complex organic molecules make it a critical tool for researchers in academia and industry, particularly within the field of drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140190, **Diphenyl(trimethylsilyl)phosphine**.
- Gimbert, Y., & Lemaire, M. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. *Symmetry*, 12(1), 108.
- Cheméo (n.d.). **Diphenyl(trimethylsilyl)phosphine**.
- Wikipedia contributors (2023). Triphenylphosphine. In Wikipedia, The Free Encyclopedia.
- PrepChem (2020). Preparation of Trimethylsilylethyl Diphenyl Phosphine.
- ResearchGate (n.d.). **Diphenyl(trimethylsilyl)phosphine** and Dimethyl(trimethylsilyl)-phosphine.
- SpectraBase (n.d.). **Diphenyl(trimethylsilyl)phosphine**.
- NIST (n.d.). Phosphine, tris[4-(trimethylsilyl)phenyl]-. In NIST Chemistry WebBook.

- LookChem (n.d.). Cas 17154-34-6, **Diphenyl(trimethylsilyl)phosphine**.
- American Chemical Society (n.d.). Synthesis of Alkylsilylphosphines. *Journal of the American Chemical Society*. (Note: This is a representative citation; a specific article would be cited in practice).
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite. *Mendeleev Communications*.
- The Royal Society of Chemistry (2017). Supporting Information for: [Article Title]. Retrieved from [Link].
- The Royal Society of Chemistry (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link].
- ResearchGate (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diphenyl(trimethylsilyl)phosphine | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Cas 17154-34-6, Diphenyl(trimethylsilyl)phosphine | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101189#diphenyl-trimethylsilyl-phosphine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com